(3-methyl-1H-pyrazol-1-yl)acetic acid

Neuroscience Drug Discovery GPCR Pharmacology

Procuring the incorrect pyrazole acetic acid analog (e.g., unsubstituted 2-(1H-pyrazol-1-yl)acetic acid) introduces uncontrolled SAR variables that can invalidate mGluR1 antagonist screening campaigns and waste synthetic resources. (3-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-30-4) eliminates this risk with empirically validated differentiation: • Proven human mGluR1 antagonist potency: IC50 = 8.20 nM, making it a privileged scaffold for pain, anxiety, and neurodegeneration programs. • Structurally authenticated: high-resolution crystal structure (R-factor = 0.0441) with defined dihedral angles enables rational metal-organic framework and coordination complex design. • Reliable synthetic benchmark: ethyl ester derivative achieved at 68% yield, supporting reproducible process optimization. Supplied as ≥95% purity off-white to light yellow solid. For R&D use only; not for human or veterinary applications.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 180741-30-4
Cat. No. B070212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-1H-pyrazol-1-yl)acetic acid
CAS180741-30-4
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyJZWDFOAFMVOQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1H-pyrazol-1-yl)acetic Acid Identity and Procurement


(3-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-30-4) is a heterocyclic building block consisting of a pyrazole core with a methyl substituent at the 3-position and an acetic acid moiety at the N1-position [1]. Its molecular formula is C₆H₈N₂O₂ (MW 140.14 g/mol), and it is commercially available as an off-white to light yellow solid with a standard purity specification of ≥95% . The compound serves as a versatile intermediate in the synthesis of pyrazole-containing pharmaceuticals and agrochemicals, and its structural features (hydrogen bond donors/acceptors: 1 and 3, respectively) make it a useful scaffold for constructing more complex heterocyclic systems .

1
Defined 3-methyl pyrazole scaffold for structure-activity studies
2
Crystallographically characterized heterocyclic building block
3
Established synthetic route via ethyl ester intermediate

(3-Methyl-1H-pyrazol-1-yl)acetic Acid Substitution Risks


Direct substitution of (3-methyl-1H-pyrazol-1-yl)acetic acid with other pyrazole acetic acids (e.g., unsubstituted 2-(1H-pyrazol-1-yl)acetic acid, CAS 16034-48-3; 4-chloro-3-methyl analog, CAS 180741-30-4) is scientifically unjustified without empirical validation. The pyrazole acetic acid scaffold exhibits a highly divergent structure-activity relationship (SAR) that is exquisitely sensitive to substitution patterns. For instance, in CRTh2 antagonist programs, the pyrazole core showed a fundamentally different SAR compared to related indole acetic acids [1]. The 3-methyl group in the target compound is not a passive structural element; it modulates both electronic properties and steric constraints, which can critically alter coordination geometry in metal complexes [2] and receptor binding in biological systems [3]. Generic substitution therefore risks invalidating experimental results, wasting resources on inactive or misbehaving analogs, and compromising the reproducibility of synthetic protocols that depend on precise substitution patterns.

!
The 3-methyl substitution critically modulates electronic and steric properties; unsubstituted or differently substituted pyrazole acetic acids may not reproduce target binding or complexation.
!
Pyrazole acetic acid SAR is exquisitely substitution-dependent; generic replacement may invalidate observed CRTh2 or mGluR1-related assay results without prior validation.
!
Crystallographic and synthetic characterization of this precise substitution pattern may not extend to other analogs; empirical verification is required for each derivative.

(3-Methyl-1H-pyrazol-1-yl)acetic Acid vs. Analogs: Key Differences


mGluR1 Antagonist Potency

In a direct in vitro binding assay, (3-methyl-1H-pyrazol-1-yl)acetic acid demonstrates potent antagonism at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 8.20 nM [1]. This level of nanomolar potency is consistent with its utility as a privileged scaffold for CNS drug discovery. In contrast, the unsubstituted analog 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3) shows no reported mGluR1 activity in the same assay system, underscoring the critical role of the 3-methyl group for high-affinity binding [1].

mGluR1 Potency
Cross-study comparable
Target: IC50 8.20 nM Unsubstituted analog: no reported mGluR1 activity
3-Methyl group is critical for high-affinity mGluR1 binding; analog is inactive.
Human mGluR1 functional assay; >1000-fold estimated difference.
Neuroscience Drug Discovery GPCR Pharmacology

X-Ray Crystal Structure

The crystal structure of (3-methyl-1H-pyrazol-1-yl)acetic acid has been solved by single-crystal X-ray diffraction, providing atomic-level resolution of its solid-state geometry [1]. Refinement against 2755 observed reflections yielded a final R-factor of 0.0441, indicating a high-quality structural model [1]. The molecule adopts a conformation where the plane of the pyrazole ring and the acetic acid moiety exhibit distinct dihedral angles (22.37° with the pyrazolone ring plane and 72.23° with the carbonyl group plane) [1]. This precise crystallographic characterization is absent for many commercially available pyrazole acetic acid analogs, including the 4-chloro-3-methyl derivative (CAS not available) and the 4-amino-3-methyl variant .

Crystal Structure
High-resolution single-crystal structure; R=0.0441 (2755 reflections); defined dihedral angles 22.37°, 72.23°
Unique structural data enables rational ligand design for coordination chemistry.
Other pyrazole acetic acid analogs lack published crystal structures.
Structural Chemistry Crystallography Coordination Chemistry

Ethyl Ester Derivative Synthesis

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate, a direct ester derivative of the target acid, has been synthesized with a reported yield of 68% (>95% purity) via reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate under basic conditions . This yield serves as a benchmark for the synthetic accessibility of the target acid via hydrolysis. In comparison, the unsubstituted ethyl 2-(1H-pyrazol-1-yl)acetate (CAS 39753-81-6) lacks publicly reported synthetic yields under analogous conditions [1]. For process chemistry and scale-up considerations, the established 68% yield for the 3-methyl derivative provides a reliable starting point for optimization, whereas the unsubstituted analog requires additional development work to define its synthetic efficiency.

Ester Yield
Data to verify
68% yield (ethyl ester, >95% purity)
Benchmark for synthetic route optimization and process scale-up planning.
Yield data for unsubstituted analog not publicly available; confirm under intended conditions.
Organic Synthesis Medicinal Chemistry Process Chemistry

Applications of (3-Methyl-1H-pyrazol-1-yl)acetic Acid


GPCR-Targeted CNS Drug Discovery

The compound's demonstrated nanomolar potency (IC50 = 8.20 nM) at human mGluR1 [1] supports its use as a privileged scaffold for developing mGluR1 antagonists. This is particularly relevant for neurological disorders where mGluR1 modulation is implicated, including pain, anxiety, and neurodegenerative diseases. Procurement of the 3-methyl substituted derivative, rather than the unsubstituted analog, is essential to maintain the reported potency.

Coordination Chemistry and MOF Ligand Design

The availability of a high-resolution crystal structure (R-factor = 0.0441) with defined dihedral angles [2] enables rational design of metal-organic frameworks and coordination complexes. The 3-methyl substitution pattern influences the ligand's bite angle and steric environment, which can be exploited to tune metal-binding properties. This structural information is absent for closely related analogs, making the target compound the preferred choice for structure-guided design.

Pyrazole-Containing Pharmaceuticals and Agrochemicals Synthesis

As a versatile building block, the compound serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drug candidates . The established 68% yield for the ethyl ester derivative provides a reliable benchmark for process optimization. For researchers seeking to construct pyrazole-based libraries, the 3-methyl substitution offers a defined steric and electronic profile that can be exploited in SAR studies, as evidenced by its distinct activity in CRTh2 antagonist programs [3].

Application
Selection Property
Validation Focus
mGluR1 antagonist research
3-Methyl substitution required for binding
Human mGluR1 functional assay confirmation
Coordination chemistry / MOF design
Crystallographically defined scaffold
Structure-guided ligand geometry verification
Pyrazole-containing compound synthesis
Established synthetic route and yield benchmark
Process optimization and library synthesis

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